molecular formula C19H22N2O2 B4682388 2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide

2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide

Cat. No. B4682388
M. Wt: 310.4 g/mol
InChI Key: AAQIOZTYIQYXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, also known as MPBD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBD is a member of the benzamide family and is a selective agonist for the dopamine D3 receptor.

Mechanism of Action

2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide binds selectively to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the dopamine D3 receptor by this compound leads to an increase in cAMP production and subsequent activation of downstream signaling pathways. This results in the modulation of various physiological and behavioral functions such as reward, motivation, and cognition.
Biochemical and Physiological Effects:
This compound's selective agonism for the dopamine D3 receptor has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and reduce drug-seeking behavior. Additionally, this compound has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide's selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in various physiological and behavioral functions. Additionally, this compound's pharmacokinetic profile allows for its use in in vivo studies. However, this compound's limited solubility in aqueous solutions can pose a challenge for its use in certain experimental setups. Additionally, due to its potential therapeutic applications, this compound's availability may be restricted in certain countries.

Future Directions

The potential therapeutic applications of 2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide make it a promising candidate for further research. Future studies could focus on optimizing the pharmacokinetic properties of this compound for its use in clinical settings. Additionally, the role of the dopamine D3 receptor in various neurological disorders could be further elucidated using this compound as a tool. Finally, the development of novel compounds based on the structure of this compound could lead to the discovery of new therapeutic agents for various disorders.

Scientific Research Applications

2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been extensively studied in the field of neuroscience due to its potential applications as a therapeutic agent for various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound's selective agonism for the dopamine D3 receptor makes it a promising candidate for the treatment of these disorders. Additionally, this compound has been used as a tool in neurobiological research to study the role of the dopamine D3 receptor in various physiological and behavioral functions.

properties

IUPAC Name

2-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-7-3-2-6-17(18)19(22)20-14-15-8-10-16(11-9-15)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQIOZTYIQYXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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